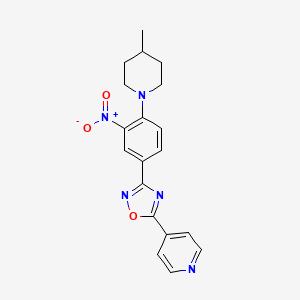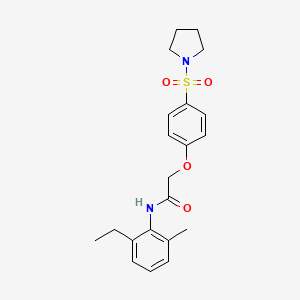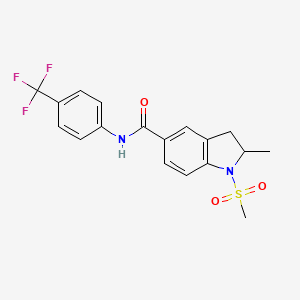
N,N-diethyl-1-methanesulfonyl-2-methyl-2,3-dihydro-1H-indole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of indole, which is a heterocyclic compound . The indole structure is a combination of a benzene ring and a pyrrole ring . In your compound, various functional groups are attached to the indole structure, including a methanesulfonyl group and a carboxamide group .
Molecular Structure Analysis
The molecular structure of indoles is well-established . They consist of a fused two-ring system, with a benzene ring fused to a pyrrole ring . The exact structure of your compound would depend on the positions of the various substituents .Chemical Reactions Analysis
Indoles are known to undergo a variety of chemical reactions . They can act as nucleophiles in electrophilic substitution reactions, and they can also undergo condensation reactions with aldehydes and ketones . The specific reactions that your compound would undergo would depend on the nature of the substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Indoles are generally crystalline solids that are slightly soluble in water . They have a characteristic unpleasant smell . The exact physical and chemical properties of your compound would depend on the nature of the substituents .Mécanisme D'action
DIMEB inhibits the activity of acetylcholinesterase and butyrylcholinesterase by binding to the active site of the enzyme. This results in the accumulation of acetylcholine and butyrylcholine in the synaptic cleft, leading to increased cholinergic activity. DIMEB also binds to metal ions, leading to changes in fluorescence intensity.
Biochemical and Physiological Effects
DIMEB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to increased cholinergic activity. DIMEB has also been shown to bind to metal ions, leading to changes in fluorescence intensity. In addition, DIMEB has been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
DIMEB has several advantages and limitations for lab experiments. One advantage is its versatility, as it can be synthesized using different methods. DIMEB also has potential applications in various fields, including neuroscience and biochemistry. However, one limitation is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several potential future directions for the study of DIMEB. One direction is the development of more efficient synthesis methods to improve yield and purity. Another direction is the investigation of DIMEB's potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders. Additionally, further research is needed to explore the potential use of DIMEB as a fluorescent probe for the detection of metal ions.
Méthodes De Synthèse
DIMEB can be synthesized using various methods, including the reaction of 2-methylindole-5-carboxylic acid with diethylamine and methanesulfonyl chloride in the presence of triethylamine. Another method involves the reaction of 2-methylindole-5-carboxylic acid with diethylamine and methanesulfonic acid in the presence of dicyclohexylcarbodiimide. The yield and purity of DIMEB vary depending on the method used.
Applications De Recherche Scientifique
DIMEB has been extensively studied for its potential application in scientific research. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. DIMEB has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, DIMEB has been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders.
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-1-methylsulfonyl-N-[4-(trifluoromethyl)phenyl]-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3S/c1-11-9-13-10-12(3-8-16(13)23(11)27(2,25)26)17(24)22-15-6-4-14(5-7-15)18(19,20)21/h3-8,10-11H,9H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCFHKXIHKFEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-bromo-N-(3-methoxypropyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7699405.png)
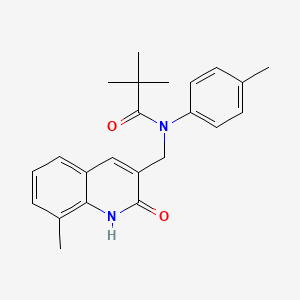
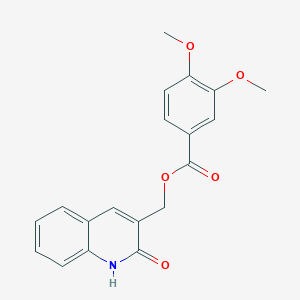
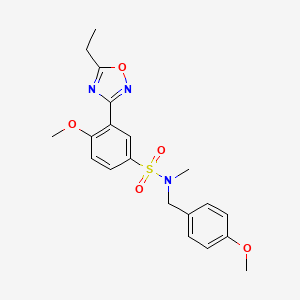

![2,4-dichloro-N-{5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7699439.png)
![(E)-N'-(3-hydroxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7699453.png)
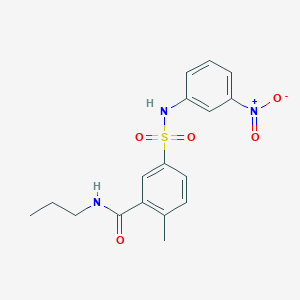
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7699462.png)

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7699484.png)
